Cisapride

Catalog No.
S1481790
CAS No.
104860-73-3
M.F
C23H29ClFN3O4
M. Wt
465.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cisapride

CAS Number

104860-73-3

Product Name

Cisapride

IUPAC Name

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

Molecular Formula

C23H29ClFN3O4

Molecular Weight

465.9 g/mol

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)

InChI Key

DCSUBABJRXZOMT-UHFFFAOYSA-N

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Solubility

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Synonyms

4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Description

The exact mass of the compound Cisapride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in methanol. soluble in acetonepractically insoluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Color/Form

White to slightly biege powde

XLogP3

3.4

Odor

Odorless

Livertox Summary

The serotonin type 4 (5-HT4) receptor agonists are potent prokinetic agents that act on serotonin receptors in the intestine and promote intestinal peristalsis, increase gastric emptying and decrease esophageal reflux. Two 5-HT4 receptor agonists have been developed and were approved for use in the United States, but both were found to have significant serious adverse effects and have been withdrawn (cisapride) or placed under restricted use (tegaserod). Both cisapride and tegaserod have been associated with a low rate of transient serum enzyme elevations during therapy, but neither has been implicated convincing in cases of clinically apparent liver injury with jaundice.

Therapeutic Uses

Anti-Ulcer Agents; Gastrointestinal Agents; Serotonin Agonists
Cisapride is indicated for the symptomatic treatment of nocturnal (and daytime /Not included in US product labeling/) heartburn, and of esophagitis due to reflux and delayed gastric emptying. Treatment may continue for up to 8 weeks; however, tolerance to cisapride may develop at some point in therapy. /Included in US product labeling/
Cisapride is indicated in the treatment of gastroparesis, including idiopathic, diabetic, and intestinal pseudo-obstruction. Treatment may continue for up to 8 weeks; however, tolerance to cisapride may develop at some point in therapy. /NOT included in US product labeling/
... Reduce the consumption of laxatives in patients who chronically abuse these agents.
Cisapride ... has a prokinetic effect on the cecum and ascending colon and accelerates colonic transit in patients with severe idiopathic chronic constipation. It appears to be particularly beneficial in patients with colonic inertia.
A controlled multi-center clinical trial was conducted for evaluating the efficacy and safety of cisapride in the treatment of 414 cases of functional dyspepsia with 169 cases as control. Cisapride were given 5 mg three times daily for 4 weeks. The results showed that cisapride could significantly improve the symptoms including early satiety, abdominal distention, epigastric pain and nausea. Total efficacy rate of cisapride placebo were 92.99% and 41.42% respectively. There were statistically significant difference between the two groups. Side-effects are abdominal pain and diarrhoea but most of the patients can endure. The above results indicated that the cisapride was safe and effective in treatment of functional dyspepsia.
The case of a 75 old man with chronic constipation due to traumatic spinal cord injury 25 years ago /was reported/. Following prostatectomy the patient developed retention of urine and urinary incontinence, which improved significantly during a therapy with cisapride (3X10 mg/day). While the administration of cisapride is associated with increased detrusor activity and possibly urinary incontinence in neurologically normal persons, patients with urinary retention due to spinal cord injury may benefit from a therapy with this indirect parasympathomimetic agent.

Pharmacology

Cisapride is a substituted piperidinyl benzamide prokinetic agent. Cisapride facilitates release of acetylcholine from the myenteric plexus, resulting in increased gastrointestinal motility. In addition, cisapride has been found to act as a serotonin agonist, stimulating type 4 receptors, and a serotonin 5-HT3 receptor antagonist. (NCI)

MeSH Pharmacological Classification

Anti-Ulcer Agents

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03F - Propulsives
A03FA - Propulsives
A03FA02 - Cisapride

Mechanism of Action

Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR4 [HSA:3360] [KO:K04160]

Other CAS

81098-60-4

Wikipedia

Cisapride
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide

FDA Medication Guides

Propulsid
Cisapride Monohydrate
TABLET;ORAL
JANSSEN PHARMS
03/06/2000

Drug Warnings

Cisapride generally is well tolerated. Adverse effects on the GI tract and nervous system are most common and those most frequently requiring discontinuance of the drug(usually because of intolerable diarrhea and/or abdominal pain). The most common adverse GI effects (e.g., diarrhea) are extensions of the drug's pharmacologic activity. Because of differences in the pharmacologic profiles of the drugs, adverse nervous system effects are less common with cisapride than with metoclopramide whereas diarrhea is more common with cisapride.
In adults receiving cisapride for motility disorder in US placebo-controlled clinical trials, including those with gastroesophageal reflux disease, the most frequent adverse effects of cisapride were headache, diarrhea, abdominal pain, nausea, constipation, and rhinitis. The frequency of diarrhea, abdominal pain, constipation, flatulence, and rhinitis appears to be dose dependent, occurring more frequently in patients receiving oral cisapride 20 mg 4 times daily than in those receiving 10 mg 4 times daily. Many adverse effects reported with cisapride occurred at a frequency similar to that associated with placebo, and a causal relationship to the drug often could not be established.
Dehydration was reported in more than 1% of patients receiving cisapride in controlled clinical trials. Limited evidence indicates that cisapride does not adversely affect glycemic control in insulin-dependent (type I) diabetic patients with delayed gastric emptying.
Viral infection occurred in about 4% of patients receiving cisapride in controlled clinical trails and required discontinuance of the drug in 0.2% of patients. Fever was reported in about 2% of patients receiving cisapride in controlled clinical trials and required discontinuance in 0.1%.
For more Drug Warnings (Complete) data for CISAPRIDE (6 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

IPA COPYRIGHT: ASHP An accurate and reproducible HPLC method with UV detection is described for the determination of cisapride in human plas~na and rat liver tissue. Typical chromatograms from plas~na from a healthy subject 12 hr after oral intake of 10 mg of the drug, and fro~n liver from a rat 24 hr after a repeated oral dosing schedule of 10 mg/kg per day for 7 days, are presented. F Nl::

Interactions

Cispride has been reported to increase the rate of absorption of /alcohol or benzodiazepines/.
Concurrent use /with anticholinergics or other medications with anticholinergic activity/ may antagonize the effects of cisapride on gastrointestinal motility.
Cisapride accelerates the absorption of cimetidine and rantidine.
Concurrent use of itraconazole, ketoconazole, or intravenous miconazole with cisapride is contraindicated; concurrent use may result in elevated plasma concentrations of cisapride through inhibition of the cytochrome p450 metabolic pathways by these antifungals; this has led to ventricular arrhythmias, including torsades des pointes, in patients taking cisapride and ketoconazole.
For more Interactions (Complete) data for CISAPRIDE (8 total), please visit the HSDB record page.

Dates

Modify: 2023-07-17

Pharmacological and surgical interventions for the treatment of gastro-oesophageal reflux in adults and children with asthma

Zoe Kopsaftis, Hooi Shan Yap, Kyi Saw Tin, Khin Hnin, Kristin V Carson-Chahhoud
PMID: 33998673   DOI: 10.1002/14651858.CD001496.pub2

Abstract

Asthma and gastro-oesophageal reflux disease (GORD) are common medical conditions that frequently co-exist. GORD has been postulated as a trigger for asthma; however, evidence remains conflicting. Proposed mechanisms by which GORD causes asthma include direct airway irritation from micro-aspiration and vagally mediated oesophagobronchial reflux. Furthermore, asthma might precipitate GORD. Thus a temporal association between the two does not establish that GORD triggers asthma.
To evaluate the effectiveness of GORD treatment in adults and children with asthma, in terms of its benefits for asthma.
The Cochrane Airways Group Specialised Register, CENTRAL, MEDLINE, Embase, reference lists of articles, and online clinical trial databases were searched. The most recent search was conducted on 23 June 2020.
We included randomised controlled trials comparing treatment of GORD in adults and children with a diagnosis of both asthma and GORD versus no treatment or placebo.
A combination of two independent review authors extracted study data and assessed trial quality. The primary outcome of interest for this review was acute asthma exacerbation as reported by trialists.
The systematic search yielded a total of 3354 citations; 23 studies (n = 2872 participants) were suitable for inclusion. Included studies reported data from participants in 25 different countries across Europe, North and South America, Asia, Australia, and the Middle East. Participants included in this review had moderate to severe asthma and a diagnosis of GORD and were predominantly adults presenting to a clinic for treatment. Only two studies assessed effects of intervention on children, and two assessed the impact of surgical intervention. The remainder were concerned with medical intervention using a variety of dosing protocols. There was an uncertain reduction in the number of participants experiencing one or more moderate/severe asthma exacerbations with medical treatment for GORD (odds ratio 0.53, 95% confidence interval (CI) 0.17 to 1.63; 1168 participants, 2 studies; low-certainty evidence). None of the included studies reported data related to the other primary outcomes for this review: hospital admissions, emergency department visits, and unscheduled doctor visits. Medical treatment for GORD probably improved forced expiratory volume in one second (FEV₁) by a small amount (mean difference (MD) 0.10 L, 95% CI 0.05 to 0.15; 1333 participants, 7 studies; moderate-certainty evidence) as well as use of rescue medications (MD -0.71 puffs per day, 95% CI -1.20 to -0.22; 239 participants, 2 studies; moderate-certainty evidence). However, the benefit of GORD treatment for morning peak expiratory flow rate was uncertain (MD 6.02 L/min, 95% CI 0.56 to 11.47; 1262 participants, 5 studies). It is important to note that these mean improvements did not reach clinical importance. The benefit of GORD treatment for outcomes synthesised narratively including benefits of treatment for asthma symptoms, quality of life, and treatment preference was likewise uncertain. Data related to adverse events with intervention were generally underreported by the included studies, and those that were available indicated similar rates regardless of allocation to treatment or placebo.
Effects of GORD treatment on the primary outcomes of number of people experiencing one or more exacerbations and hospital utilisation remain uncertain. Medical treatment for GORD in people with asthma may provide small benefit for a number of secondary outcomes related to asthma management. This review determined with moderate certainty that with treatment, lung function measures improved slightly, and use of rescue medications for asthma control was reduced. Further, evidence is insufficient to assess results in children, or to compare surgery versus medical therapy.


Cisapride Use in Pediatric Patients With Intestinal Failure and Its Impact on Progression of Enteral Nutrition

Andrea Martinez, Christina Belza, Zachary Betts, Nicole de Silva, Yaron Avitzur, Paul W Wales
PMID: 32740525   DOI: 10.1097/MPG.0000000000002868

Abstract

Gastrointestinal dysmotility is common in patients with pediatric intestinal failure (PIF), leading to delays in advancement of enteral nutrition (EN). Few studies have been published regarding the safety and efficacy of cisapride for improvement of enteral tolerance and ability to wean parenteral nutrition. Our objective was to describe a single center experience on the use of cisapride in patients with PIF.
Retrospective chart review of patients was performed. Demographic, intestinal anatomy, and outcome data were collected. Percentage of EN before initiation of cisapride, progression of EN at 3 and 6 months, and ability to wean parenteral nutrition after initiation of cisapride were calculated.
Prokinetics were used in 61 of 106 patients (56.6%); 29 of 60 patients (48.3%) failed to progress EN on other prokinetics and started on cisapride. Before cisapride the progress of EN plateaued for a mean of 42.3 (standard deviation [SD] 60.2) days. The rate of feed progression was 0.14% (SD 0.19)/day pre-cisapride and 0.69%/day (SD 0.31) after cisapride initiation (P < 0.001). Percentage of EN improved significantly from baseline to 3 months postinitiation (23.9% vs 79.4%, respectively; P < 0.001). Electrocardiogram was performed on initiation of cisapride and after every dose change. Medication was discontinued in 2 of 29 (6.8%).
This retrospective study suggests that cisapride may be beneficial in PIF patients who fail to progress EN on first line prokinetics. The most significant period of improvement occurs within 3 months of cisapride initiation. Cardiac side effects in our cohort were lower than previously reported; however, cardiac monitoring is still recommended.


RANKL-induced osteoclastogenesis in bone marrow-derived macrophages is suppressed by cisapride

Kyung-Ran Park, Hyung-Mun Yun
PMID: 31150804   DOI: 10.1016/j.tox.2019.05.010

Abstract

Cisapride is a selective 5-hydroxytryptamine (5-HT)
receptor (5-HT
R) agonist. However, the effects of cisapride on osteoclasts and osteoblasts have not been fully explored. We therefore examined the effects of cisapride on osteoclastogenesis in cultured primary bone marrow-derived macrophages (BMMs), and on osteoblast differentiation in cultured primary calvarial pre-osteoblasts. Cisapride significantly inhibited tartrate-resistant acid phosphatase (TRAP)-positive multinuclear osteoclasts and F-actin ring formation during receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis. No cytotoxicity was observed. Cisapride also suppressed RANKL-induced expression of NF-ATc1, TRAP, and cathepsin K genes in BMMs. In addition, cisapride significantly stimulated apoptotic cell death of osteoclasts. However, cisapride had no effect on osteoblast differentiation, as assessed by alkaline phosphatase (ALP) activity and mineralized nodule formation in the cultured primary pre-osteoblasts. Overall, our findings suggest that cisapride may improve the clinical management of metabolic bone diseases such as osteoporosis.


Effects of Cisapride, Buprenorphine, and Their Combination on Gastrointestinal Transit in New Zealand White Rabbits

Erica R Feldman, Bhupinder Singh, Noah G Mishkin, Erica R Lachenauer, Manuel Martin-Flores, Erin K Daugherity
PMID: 33632373   DOI: 10.30802/AALAS-JAALAS-20-000064

Abstract

Due to their effective analgesic properties, opioids are worthy of consideration for pain management in rabbits. However, this class of drugs causes undesirable effects including reduced gastrointestinal (GI) motility, reduced fecal output, and delays GI transit times and thus increases the risk of GI stasis. The risk of stasis discourages the use of opioids in rabbits, which could affect animal welfare. Gastroprokinetic agents such as cisapride are effective in promoting gastric emptying in many species, but whether this effect occurs in rabbits is unknown. This study assessed the efficacy of cisapride when administered as a single agent and in combination with buprenorphine in rabbits; efficacy was assessed by measuring GI transit times, fecal output, body weight, and food and water intake. Female New Zealand White rabbits (
= 10) were studied in a crossover, randomized design and received either vehicle and buprenorphine, cisapride and saline, cisapride and buprenorphine, or vehicle and saline (control) every 8 h for 2 d. Rabbits were anesthetized and administered radio-opaque, barium-filled spheres via orogastric tube. Feces was assessed via radiography for detection of the barium-spheres to determine GI transit time. GI transit time was significantly longer in buprenorphine groups than in control groups, regardless of the use of cisapride. Fecal output and food and water intake were lower for buprenorphine groups than control groups. Cisapride did not significantly alter GI transit, fecal output, or food and water intake. In addition, treatment group did not significantly affect body weight. In conclusion, buprenorphine treatment (0.03 mg/kg TID) prolonged GI transit time and reduced fecal output and food and water consumption in rabbits. Coadministration of buprenorphine and cisapride (0.5 mg/kg) did not ameliorate these effects, and the administration of cisapride at this dose did not appear to affect GI motility in female rabbits.


Hypertension exhibits 5-HT

José Ángel García-Pedraza, Mónica García-Domingo, Miriam Gómez-Roso, Laura Ruiz-Remolina, Alicia Rodríguez-Barbero, María Luisa Martín, Asunción Morán
PMID: 30696976   DOI: 10.1038/s41440-019-0217-7

Abstract

Sympathetic overdrive is a key player in hypertension, where the mesenteric vasculature plays a relevant role in modulating blood pressure. Although 5-HT inhibits noradrenergic mesenteric neurotransmission in normotensive rats, its effect on the mesenteric sympathetic drive in hypertensive rats has not been studied. We investigated the influence of in vivo 5-HT by characterizing the implicated serotonergic receptors on the mesenteric sympathetic outflow in rats with N-nitro-L-arginine methyl ester (L-NAME)-induced hypertension. Hypertension was induced in male Wistar rats by L-NAME administration (30 mg/kg per day; 21 days) in drinking water. The rats were anesthetized (sodium pentobarbital; 60 mg/kg, i.p.), prepared for the in situ autoperfused rat mesentery, and subjected for monitoring their systemic blood pressure (SBP), heart rate (HR), and mesenteric perfusion pressure (MPP). Electrical stimulation of mesenteric sympathetic nerves resulted in frequency-dependent increases in MPP without altering SBP or HR. The 5-HT and cisapride (5-HT
agonist) i.a. bolus (1-25 µg/kg) inhibited vasopressor responses by electrical stimulation of the mesenteric nerves, unlike an i.a. bolus (25 µg/kg each) of the agonist 5-carboxamidotryptamine (5-HT
agonist), α-methyl-5-HT (5-HT
), or 1-PBG (5-HT
). However, i.a. cisapride (25 µg/kg) did not affect the noradrenaline-induced vasoconstriction in the mesenteric vasculature. Administration of the selective 5-HT
receptor antagonist GR 125487 (1 mg/kg, i.v.) completely abolished cisapride- and 5-HT-evoked mesenteric sympatholytic effects. Additionally, ELISA analysis demonstrated higher 5-HT
receptor expression in mesenteric arteries from L-NAME-hypertensive compared with normotensive rats. Our findings suggest that L-NAME-induced hypertension modifies the 5-HT modulation of the rat mesenteric sympathetic drive: prejunctional 5-HT
receptors are involved in the serotonergic sympathoinhibitory effect.


A Proof-of-Concept Evaluation of JTPc and Tp-Tec as Proarrhythmia Biomarkers in Preclinical Species: A Retrospective Analysis by an HESI-Sponsored Consortium

Emmanuel Boulay, Matthew M Abernathy, Ray Chui, Gregory S Friedrichs, Nicolas Gendron-Parra, Andrea Greiter-Wilke, Jean-Michel Guillon, John E Koerner, Ariane Menard, Jill Steidl-Nichols, Jennifer Pierson, Michael K Pugsley, Eric I Rossman, David Strauss, Eric Troncy, Jean-Pierre Valentin, Todd Wisialowski, Simon Authier
PMID: 30567462   DOI: 10.1177/1091581818813601

Abstract

Based on the ICH S7B and E14 guidance documents, QT interval (QTc) is used as the primary in vivo biomarker to assess the risk of drug-induced torsades de pointes (TdP). Clinical and nonclinical data suggest that drugs that prolong the corrected QTc with balanced multiple ion channel inhibition (most importantly the l-type calcium, Cav1.2, and persistent or late inward sodium current, Nav1.5, in addition to human Ether-à-go-go-Related Gene [hERG] I
or Kv11.1) may have limited proarrhythmic liability. The heart rate-corrected J to T-peak (JTpc) measurement in particular may be considered to discriminate selective hERG blockers from multi-ion channel blockers.
Telemetry data from Beagle dogs given dofetilide (0.3 mg/kg), sotalol (32 mg/kg), and verapamil (30 mg/kg) orally and Cynomolgus monkeys given medetomidine (0.4 mg/kg) orally were retrospectively analyzed for effects on QTca, JTpca, and T-peak to T-end covariate adjusted (Tpeca) interval using individual rate correction and super intervals (calculated from 0-6, 6-12, 12-18, and 18-24 hours postdose).
Dofetilide and cisapride (I
or Kv11.1 blockers) were associated with significant increases in QTca and JTpca, while sotalol was associated with significant increases in QTca, JTpca, and Tpeca. Verapamil (a Kv11.1 and Cav1.2 blocker) resulted in a reduction in QTca and JTpca, however, and increased Tpeca. Medetomidine was associated with a reduction in Tpeca and increase in JTpca.
Results from this limited retrospective electrocardiogram analysis suggest that JTpca and Tpeca may discriminate selective I
blockers and multichannel blockers and could be considered in the context of an integrated comprehensive proarrhythmic risk assessment.


Comparative Efficacy of the Prokinetic Effects of Cisapride and Tegaserod in Equines

Luis Ocampo, María Coello, Itzcoatl Aquino
PMID: 32797801   DOI: 10.1016/j.jevs.2020.103179

Abstract

The aim of this study was to compare the effects of cisapride and tegaserod on intestinal smooth muscle activity in equines. Efficacy was evaluated through measurement of gastrointestinal transit time, bowel movements per day, stool weight, and bowel sounds. Drug safety was evaluated via heart rate, respiratory rate, and rectal temperature. Records were obtained throughout three periods: a control phase without treatment, a period of cisapride administration at a dose of 0.22 mg/kg, and a period of tegaserod treatment at a dose of 0.27 mg/kg. Gastrointestinal transit time, bowel movements per day, and stool weight were significantly improved on administration of both cisapride and tegaserod, as compared with the control phase. With tegaserod administration, gastrointestinal transit time accelerates more than to cisapride administration; however, no significant difference was seen in bowel movements per day and stool weight. In terms of heart rate, respiratory rate, and rectal temperature, no significant variations were seen between the three sample phases. Because of the above findings, tegaserod can be considered an effective stimulant of intestinal smooth muscle, accelerating gastrointestinal transit time in healthy horses and representing a potential therapeutic agent similar to cisapride.


Pharmacological Approaches to Diabetic Gastroparesis: A systematic review of randomised clinical trials

Mohammad Z Asha, Sundos F H Khalil
PMID: 31897312   DOI: 10.18295/SQUMJ.2019.19.04.004

Abstract

Pharmacological interventions of diabetic gastroparesis (DG) constitute an essential element of a patient's management. This article aimed to systematically review the available pharmacological approaches of DG, including their efficacy and safety. A total of 24 randomised clinical trials (RCTs) that investigated the efficacy and/or safety of medications targeting DG symptoms were identified using several online databases. Their results revealed that metoclopramide was the only approved drug for accelerating gastric emptying and improving disease symptoms. However, this medication may have several adverse effects on the cardiovascular and nervous systems, which might be resolved with a new intranasal preparation. Acceptable alternatives are oral domperidone for patients without cardiovascular risk factors or intravenous erythromycin for hospitalised patients. Preliminary data indicated that relamorelin and prucalopride are novel candidates that have proven to be effective and safe. Future RCTs should be conducted based on unified guidelines using universal diagnostic modalities to reveal reliable and comprehensive outcomes.


Effects of Promotility Agents on Gastric Emptying and Symptoms: A Systematic Review and Meta-analysis

Priya Vijayvargiya, Michael Camilleri, Victor Chedid, Aditya Mandawat, Patricia J Erwin, M Hassan Murad
PMID: 30711628   DOI: 10.1053/j.gastro.2019.01.249

Abstract

Studies have reported a lack of association between improvements in gastric emptying (GE) and upper gastrointestinal (UGI) symptoms with promotility drugs. However, GE test methods were suboptimal in some studies. We assessed improvements in GE and UGI symptoms in patients given promotility agents in studies with optimal or moderate test methods (scintigraphy or breath test, solid meal, >2 hours duration) compared to studies with suboptimal GE test methods.
With an expert librarian, we completed an extensive search of publications in the Ovid MEDLINE (1946 to present), EMBASE (1988 to January 2018), and EBM Reviews Cochrane Central Register of Controlled Trials, without restrictions on language or year. Two independent reviewers evaluated the following inclusion criteria: randomized, blinded, parallel, or crossover trials of 5HT
agonists, D
receptor antagonist, or ghrelin agonists; trials that measured change in GE (T
) or composite UGI symptoms; trials of patients with functional dyspepsia and gastroparesis; and trials of GE test methods. Standardized mean differences (units expressed as SD) were used to standardize symptom assessments that were not uniform across studies. Random effects model was used to analyze data and meta-regression was used to evaluate the association between change in GE and UGI symptoms.
Of 899 studies considered, 22 studies assessed change in GE; 23 evaluated UGI symptoms; and 14 evaluated GE and UGI symptoms. Promotility agents significantly accelerated GE (T
) in all studies (mean reduction in T
, 16.3 minutes; 95% confidence interval, -22.1 to -10.6 minutes) and in studies that used optimal GE test methods (mean reduction in T
, 23.6 minutes; 95% confidence interval, -32.3 to -14.9 minutes). Promotility agents also significantly reduced UGI symptoms (mean reduction, 0.25 SD; 95% confidence interval, -0.37 to -0.13 SD). Meta-regression found no significant association between change in GE and UGI symptoms. However, when only studies with optimal GE test methods were evaluated, there was a significant positive association between improvement in GE and UGI symptoms (P = .02).
In a meta-analysis of published trials, we found promotility agents to significantly accelerate GE (when optimal test methods were used) and to produce significant improvements in UGI symptoms.


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